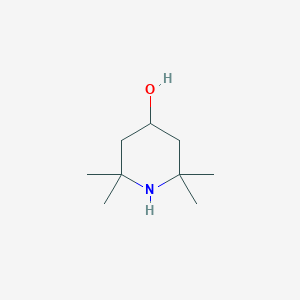
2,2,6,6-Tetramethyl-4-piperidinol
Cat. No. B029938
Key on ui cas rn:
2403-88-5
M. Wt: 157.25 g/mol
InChI Key: VDVUCLWJZJHFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05001233
Procedure details


2,2,6,6-tetramethyl-4-piperidinol was prepared by the reduction of 2,2,6,6-tetramethyl-4-piperidone (Aldrich) with sodium borohydride. It was purified by recrystallization from ligroin (bp 65-90). It formed colorless needles with mp 130-131; the reported mp is 128-131 (Lutz et al 1962).


[Compound]
Name
al 1962
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH2:7][C:6](=[O:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[BH4-].[Na+]>>[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(NC(CC(C1)=O)(C)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Two
[Compound]
|
Name
|
al 1962
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was purified by recrystallization from ligroin (bp 65-90)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It formed colorless needles with mp 130-131
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(NC(CC(C1)O)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
